Welcome to the BenchChem Online Store!
molecular formula C14H15O2P B1312688 Bis(4-methoxyphenyl)phosphine CAS No. 84127-04-8

Bis(4-methoxyphenyl)phosphine

Cat. No. B1312688
M. Wt: 246.24 g/mol
InChI Key: FWKICRREDMVWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04343741

Procedure details

A solution-suspension of 1.4 g (5.34 mmol) of bis(4-methoxyphenyl)phosphine-oxide in 18 mL of toluene was treated under argon with 3.35 g (2.5 mL, 25 mmol) of trichlorosilane in one portion. This resulted in moderate heat and gas evolution and led to complete solution of the phosphine oxide. The mixture was heated at 90° for 5 h, whereupon the clear colorless solution was cooled to 0°. With vigorous stirring, 8.0 mL of 2 N aqueous sodium hydroxide solution (16 mmol) was added slowly while cooling the mixture in an ice-bath to moderate the vigorous reaction. When all the sodium hydroxide had been added, the mixture was allowed to warm to room temperature and stirred vigorously until all solid dissolved (30-90 min), leaving two clear, colorless liquid phases. The layers were allowed to separate and the toluene layer was drawn off under argon via a cannula. The aqueous layer was extracted with 2×20 mL of toluene. The combined toluene extracts were dried (deoxygenated brine and sodium sulfate), filtered, and stripped of solvent on the rotary evaporator at 80°/5 mm Hg to give 1.11 g (84.5%) of crude product. The thick oil was distilled by bulb to bulb distillation at 115°-135°/0.02 mm Hg for 1 h to give 0.747 g (57%) of bis-(4-methoxyphenyl)phosphine as a colorless thick oil which shortly crystallized to colorless, slightly greasy crystals.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
phosphine oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([PH:9](=O)[C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.Cl[SiH](Cl)Cl.[PH3]=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([PH:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P(C1=CC=C(C=C1)OC)=O
Name
Quantity
18 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Three
Name
phosphine oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH3]=O
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously until all solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This resulted
TEMPERATURE
Type
TEMPERATURE
Details
in moderate heat
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 90° for 5 h, whereupon the clear colorless solution
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
while cooling the mixture in an ice-bath
CUSTOM
Type
CUSTOM
Details
the vigorous reaction
DISSOLUTION
Type
DISSOLUTION
Details
dissolved (30-90 min)
Duration
60 (± 30) min
CUSTOM
Type
CUSTOM
Details
leaving two clear
CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 2×20 mL of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined toluene extracts were dried
CUSTOM
Type
CUSTOM
Details
(deoxygenated brine and sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
stripped of solvent on the rotary evaporator at 80°/5 mm Hg
CUSTOM
Type
CUSTOM
Details
to give 1.11 g (84.5%) of crude product
DISTILLATION
Type
DISTILLATION
Details
The thick oil was distilled by bulb to bulb distillation at 115°-135°/0.02 mm Hg for 1 h
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)PC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.747 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.